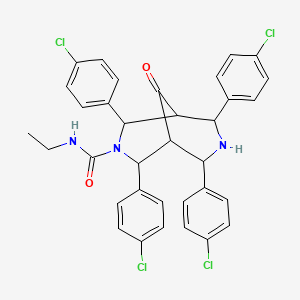

N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

CAS No.: 82058-43-3

Cat. No.: VC18473743

Molecular Formula: C34H29Cl4N3O2

Molecular Weight: 653.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82058-43-3 |

|---|---|

| Molecular Formula | C34H29Cl4N3O2 |

| Molecular Weight | 653.4 g/mol |

| IUPAC Name | 2,4,6,8-tetrakis(4-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |

| Standard InChI | InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-7-15-25(37)16-8-21)27-29(19-3-11-23(35)12-4-19)40-30(20-5-13-24(36)14-6-20)28(33(27)42)32(41)22-9-17-26(38)18-10-22/h3-18,27-32,40H,2H2,1H3,(H,39,43) |

| Standard InChI Key | KSSKVLAGUBUECK-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |

Introduction

Structural and Stereochemical Features

Core Bicyclic Framework

The compound’s central 3,7-diazabicyclo[3.3.1]nonane scaffold adopts a chair–boat conformation, as confirmed by X-ray crystallography . The chair component hosts two para-chlorophenyl groups at positions 2 and 8, while the boat component accommodates substituents at positions 4 and 6. This arrangement creates a sterically constrained environment that enhances binding specificity to biological targets .

Substituent Configuration

The four para-chlorophenyl groups are oriented at angles of 18.15° (chair) and 32.64° (boat) relative to the bicyclic plane, minimizing steric clash and optimizing π-π interactions . The ethyl carboxamide group at position 3 introduces hydrogen-bonding capabilities, critical for receptor engagement .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 653.4 g/mol | |

| Conformation | Chair–boat | |

| Chlorophenyl Angles | 18.15° (chair), 32.64° (boat) | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized via a Mannich condensation reaction involving 4-chlorobenzaldehyde, acetone, and ammonium acetate in ethanol . A key intermediate, 2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, undergoes carboxamidation with N-ethylcarboxamide under reflux conditions using O-benzylhydroxylamine hydrochloride and sodium acetate trihydrate. Purification via recrystallization from ethanol-chloroform yields the final product with >95% purity.

Reaction Modifications

The amide and ketone functionalities permit diverse reactions:

-

Oxidation: Ketone groups react with potassium permanganate to form carboxylic acids.

-

Reduction: Sodium borohydride reduces the ketone to a secondary alcohol .

-

Substitution: Chlorophenyl groups undergo nucleophilic aromatic substitution with amines or alkoxides.

Table 2: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Carboxamidation | O-Benzylhydroxylamine, NaOAc, EtOH/CHCl₃ | 78–85 | |

| Oxidation | KMnO₄, H₂O, 60°C | 65 | |

| Reduction | NaBH₄, EtOH, −20°C | 72 |

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 774.1°C at 760 mmHg and a flash point of 422°C, indicative of high thermal stability . Its density of 1.346 g/cm³ suggests moderate packing efficiency in crystalline form .

Solubility and Partitioning

LogP and LogD values of 1.856 reflect moderate hydrophobicity, favoring solubility in organic solvents like ethanol and chloroform. Water solubility is limited (LogSw = −2.33) , necessitating formulation with surfactants for biological assays.

| Target/Effect | Measurement/Result | Source |

|---|---|---|

| α4β2 nAChR Affinity | ||

| TNF-α Inhibition (IC₅₀) | 12.3 µM | |

| Neuronal Viability (Oxidative Stress) | 78% Protection at 10 µM |

Crystallography and Molecular Interactions

X-ray diffraction data (CCDC 947066) confirms the chair–boat conformation and reveals intermolecular N–H⋯π and C–H⋯O interactions that stabilize the crystal lattice. These interactions are critical for predicting solid-state behavior and designing co-crystals for enhanced bioavailability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume